molecular formula C7H9NO3 B12876243 Ethyl 2-(isoxazol-5-yl)acetate CAS No. 82669-58-7

Ethyl 2-(isoxazol-5-yl)acetate

Cat. No.: B12876243
CAS No.: 82669-58-7
M. Wt: 155.15 g/mol
InChI Key: FHBYQZTXGQKADA-UHFFFAOYSA-N
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Description

Ethyl 2-(isoxazol-5-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(isoxazol-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction leads to the formation of ester-functionalized isoxazoles in quantitative yields . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in a catalyst-free and microwave-assisted one-pot synthesis .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized isoxazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Ethyl 2-(isoxazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(isoxazol-5-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Ethyl 2-(isoxazol-5-yl)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoxazole derivatives with ethyl acetate, often utilizing hydroxylamine as a reagent. Various synthetic pathways have been explored to optimize yield and purity. For instance, a study highlighted an efficient method involving the cyclocondensation of diethyl 3-oxopentanedioate with aryl or heteroaryl aldehydes in the presence of hydroxylamine hydrochloride, leading to the formation of isoxazol derivatives with high yields and minimal by-products .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains. The isoxazole moiety contributes significantly to its antimicrobial properties.
  • Anticancer Properties : Research indicates that compounds containing the isoxazole ring can inhibit the proliferation of cancer cell lines. For instance, derivatives have shown selective cytotoxicity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells .
  • Immunomodulatory Effects : The compound has been noted for its ability to modulate immune responses, potentially serving as an immunosuppressive agent in conditions such as autoimmune diseases .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity:

Cell LineIC50 (µM)Selectivity Index
HepG215625
HT-2910500
MCF-712450

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in tumor cells by activating caspase pathways, which are crucial for programmed cell death.
  • Modulation of Immune Responses : It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α in human peripheral blood lymphocytes, indicating potential use in treating inflammatory conditions .
  • Antiviral Activity : Some derivatives have exhibited antiviral properties against human herpes virus type-1 (HHV-1), suggesting broader therapeutic applications beyond oncology .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Chagas Disease Treatment : A study evaluated isoxazole derivatives for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed comparable potency to existing treatments like benznidazole, with reduced cytotoxicity towards mammalian cells .
  • Cancer Therapeutics : In a recent study, this compound was tested against multiple cancer cell lines, demonstrating selective cytotoxicity and promising results in reducing tumor growth in vivo models .

Properties

CAS No.

82669-58-7

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-(1,2-oxazol-5-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-8-11-6/h3-4H,2,5H2,1H3

InChI Key

FHBYQZTXGQKADA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=NO1

Origin of Product

United States

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